molecular formula C8H19ClN2O2S B6607111 N-(3-aminopropyl)-N,1-dimethylcyclopropane-1-sulfonamidehydrochloride CAS No. 2839138-55-3

N-(3-aminopropyl)-N,1-dimethylcyclopropane-1-sulfonamidehydrochloride

Cat. No.: B6607111
CAS No.: 2839138-55-3
M. Wt: 242.77 g/mol
InChI Key: VHDMNLZCLFAIBB-UHFFFAOYSA-N
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Description

N-(3-aminopropyl)-N,1-dimethylcyclopropane-1-sulfonamidehydrochloride is a chemical compound with a complex structure that includes an aminopropyl group, a dimethylcyclopropane ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-aminopropyl)-N,1-dimethylcyclopropane-1-sulfonamidehydrochloride typically involves multiple steps. One common method starts with the preparation of the cyclopropane ring, followed by the introduction of the aminopropyl group and the sulfonamide group. The final step involves the formation of the hydrochloride salt. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-(3-aminopropyl)-N,1-dimethylcyclopropane-1-sulfonamidehydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and thiols under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-(3-aminopropyl)-N,1-dimethylcyclopropane-1-sulfonamidehydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein modifications.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-aminopropyl)-N,1-dimethylcyclopropane-1-sulfonamidehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopropyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the sulfonamide group can participate in various binding interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-aminopropyl)-N,1-dimethylcyclopropane-1-sulfonamidehydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropane ring adds rigidity to the molecule, while the sulfonamide group enhances its binding affinity to certain targets.

Properties

IUPAC Name

N-(3-aminopropyl)-N,1-dimethylcyclopropane-1-sulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2S.ClH/c1-8(4-5-8)13(11,12)10(2)7-3-6-9;/h3-7,9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHDMNLZCLFAIBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)S(=O)(=O)N(C)CCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19ClN2O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.77 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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